2-Bromo-1,3-diisopropylbenzene

Catalog No.
S685023
CAS No.
57190-17-7
M.F
C12H17B
M. Wt
241.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1,3-diisopropylbenzene

CAS Number

57190-17-7

Product Name

2-Bromo-1,3-diisopropylbenzene

IUPAC Name

2-bromo-1,3-di(propan-2-yl)benzene

Molecular Formula

C12H17B

Molecular Weight

241.17 g/mol

InChI

InChI=1S/C12H17Br/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,1-4H3

InChI Key

QEOQKWIURDCGIJ-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)Br

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)Br

General Use

Scientific Field: Organic Chemistry

Application Summary: 2-Bromo-1,3-diisopropylbenzene is an organic compound that is used for research purposes . It is an aromatic hydrocarbon bearing a pair of isopropyl substituents .

Methods of Application: This compound is typically used in a laboratory setting. The specific methods of application can vary depending on the experiment or reaction it is being used in .

Results or Outcomes: The outcomes can also vary greatly depending on the specific use case. It is generally used as a reagent in various chemical reactions .

Synthesis of Benzene-1,3,5-triphosphonic Acid

Scientific Field: Organic Synthesis

Application Summary: 1,3-Diisopropylbenzene, a related compound, was used in the synthesis of benzene-1,3,5-triphosphonic acid .

Methods of Application: The specific methods of application would involve the synthesis of benzene-1,3,5-triphosphonic acid from 1,3-Diisopropylbenzene .

Results or Outcomes: The use of this compound can facilitate important chemical reactions in organic synthesis .

2-Bromo-1,3-diisopropylbenzene is an aromatic compound with the molecular formula C12H17BrC_{12}H_{17}Br and a molecular weight of 241.17 g/mol. It features a bromine atom substituted at the 2-position of a benzene ring, which also carries two isopropyl groups at the 1 and 3 positions. The compound is characterized by its unique structure, which influences its chemical behavior and biological activity. Its InChI Key is QEOQKWIURDCGIJ-UHFFFAOYSA-N, and it is recognized by the CAS number 57190-17-7 .

Typical of brominated aromatic compounds. Notably:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as those involving Grignard reagents, leading to the formation of new carbon-carbon bonds.
  • Electrophilic Aromatic Substitution: The presence of electron-donating isopropyl groups enhances the reactivity of the benzene ring towards electrophiles, facilitating substitutions at other positions on the ring .

The biological activity of 2-Bromo-1,3-diisopropylbenzene has been studied with respect to its potential toxicity and interaction with biological systems. It is classified as harmful if swallowed and very toxic to aquatic life, indicating significant environmental concerns . Additionally, it has been noted to inhibit certain cytochrome P450 enzymes, particularly CYP2D6, which suggests potential implications for drug metabolism .

Several methods can be employed to synthesize 2-Bromo-1,3-diisopropylbenzene:

  • Bromination of 1,3-Diisopropylbenzene: This can be achieved using bromine in the presence of a catalyst or under UV light to facilitate the substitution reaction.
  • Electrophilic Aromatic Substitution: Using bromine or brominating agents such as N-bromosuccinimide in a suitable solvent can yield the desired product .

2-Bromo-1,3-diisopropylbenzene finds applications in various fields:

  • Organometallic Chemistry: It serves as a precursor for synthesizing organometallic compounds through reactions with Grignard reagents.
  • Material Science: Its unique structure makes it useful in developing specialized materials and polymers.
  • Pharmaceutical Chemistry: Due to its biological activity, it may have potential applications in drug development .

Studies on 2-Bromo-1,3-diisopropylbenzene have focused on its interactions with biological systems and other chemical compounds. Notably:

  • It has been shown to interact with cytochrome P450 enzymes, affecting drug metabolism pathways.
  • Its toxicity profile necessitates careful handling and consideration in environmental contexts due to its harmful effects on aquatic life .

Several compounds exhibit structural similarities to 2-Bromo-1,3-diisopropylbenzene. Here are some notable examples:

Compound NameCAS NumberSimilarity IndexUnique Features
2-Bromo-1,3,5-triisopropylbenzene21524-34-51.00Contains three isopropyl groups
2-Bromo-1,3,5-tri-tert-butylbenzene3975-77-70.97Features tert-butyl groups instead of isopropyls
2-Bromo-1,3-diethyl-5-methylbenzene314084-61-20.92Contains ethyl and methyl groups
1-Bromo-2,6-diisopropylbenzene7198380.94Bromine at a different position

These compounds share structural characteristics but differ in their substituents and positions on the benzene ring, which significantly influences their chemical properties and biological activities.

XLogP3

4.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Dates

Last modified: 08-15-2023

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